Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl (2R,3S,1'S)-Aprepitant Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl (2R,3S,1’S)-Aprepitant Hydrochloride is a derivative of Aprepitant, a substance P/neurokinin 1 (NK1) receptor antagonist. This compound is primarily studied for its potential applications in treating nausea and vomiting, particularly those induced by chemotherapy. The modification involving the 4-fluoro-1,2,4-triazol-3-one-5-methyl group aims to enhance its pharmacokinetic properties and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl (2R,3S,1’S)-Aprepitant Hydrochloride typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions, often using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Fluorination: Introduction of the fluorine atom is achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Coupling with Aprepitant Derivative: The synthesized triazole derivative is then coupled with an Aprepitant precursor using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an inert atmosphere.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would scale up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield. Techniques such as continuous flow chemistry might be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the triazole ring or other functional groups using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, in solvents like dichloromethane (DCM).
Reduction: LiAlH4, sodium borohydride (NaBH4), in solvents like tetrahydrofuran (THF).
Substitution: Amines, thiols, in polar solvents like DMF or DMSO.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl (2R,3S,1’S)-Aprepitant Hydrochloride has several research applications:
Chemistry: Studied for its unique chemical properties and reactivity, particularly in the development of new synthetic methodologies.
Biology: Used in research on neurokinin receptors and their role in various physiological processes.
Medicine: Investigated for its potential to treat chemotherapy-induced nausea and vomiting, as well as other conditions involving the NK1 receptor.
Mechanism of Action
The compound exerts its effects by antagonizing the NK1 receptor, which is involved in the emetic (vomiting) reflex. By blocking this receptor, the compound can prevent the binding of substance P, a neuropeptide associated with inducing vomiting. This action helps in managing nausea and vomiting, particularly in patients undergoing chemotherapy.
Comparison with Similar Compounds
Similar Compounds
Aprepitant: The parent compound, also an NK1 receptor antagonist.
Fosaprepitant: A prodrug of Aprepitant, used intravenously.
Rolapitant: Another NK1 receptor antagonist with a longer half-life.
Uniqueness
Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl (2R,3S,1’S)-Aprepitant Hydrochloride is unique due to its modified triazole ring, which enhances its pharmacokinetic properties, potentially offering better efficacy and bioavailability compared to its analogs.
This detailed overview provides a comprehensive understanding of Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl (2R,3S,1’S)-Aprepitant Hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H20ClF6NO2 |
---|---|
Molecular Weight |
455.8 g/mol |
IUPAC Name |
(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholine;hydrochloride |
InChI |
InChI=1S/C20H19F6NO2.ClH/c1-12(14-9-15(19(21,22)23)11-16(10-14)20(24,25)26)29-18-17(27-7-8-28-18)13-5-3-2-4-6-13;/h2-6,9-12,17-18,27H,7-8H2,1H3;1H/t12-,17+,18-;/m1./s1 |
InChI Key |
CYUJCMZNSWCAQI-DIJUPQTOSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](NCCO2)C3=CC=CC=C3.Cl |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.